Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a chemical compound characterized by a complex structure that includes a purine base, specifically adenine. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is classified as a purine derivative due to the presence of the purine ring structure, which is fundamental in many biological processes.
The compound can be synthesized through several methods, often involving the reaction of purine derivatives with butanoate esters under specific conditions. Its production is relevant not only in academic research but also in industrial applications, particularly in pharmaceuticals.
Methyl 2-(6-amino-9H-purin-9-yl)butanoate falls under the category of nucleoside analogs and purine derivatives. These classifications are significant due to their biological relevance and potential therapeutic applications.
The synthesis of methyl 2-(6-amino-9H-purin-9-yl)butanoate typically involves multi-step organic synthesis. One common method includes the following steps:
The reaction conditions are critical for successful synthesis. Factors such as temperature, pressure, and the presence of solvents must be carefully controlled. For example, reactions may be performed under reflux conditions to ensure complete conversion of reactants to products.
Methyl 2-(6-amino-9H-purin-9-yl)butanoate has a molecular formula of and a molecular weight of approximately 235.24 g/mol. The compound features a purine ring with an amino group at the sixth position and a butanoate moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 235.24 g/mol |
IUPAC Name | methyl 2-(6-amino-9H-purin-9-yl)butanoate |
InChI | InChI=1S/C10H13N5O2/c1-3-6(10(16)17-2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |
InChI Key | HIIFCKDJGBMDIO-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)OC)N1C=NC2=C(N=CN=C21)N |
Methyl 2-(6-amino-9H-purin-9-yl)butanoate can undergo various chemical reactions:
Common reagents used in these reactions include:
The reaction conditions must be optimized for each type of reaction to ensure maximum yield and purity.
The mechanism of action for methyl 2-(6-amino-9H-purin-9-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Ongoing research is focused on elucidating these pathways to better understand the compound's efficacy and safety profiles.
Methyl 2-(6-amino-9H-purin-9-yl)butanoate is typically a solid at room temperature with variable solubility in organic solvents depending on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical reactions relevant to organic synthesis.
Methyl 2-(6-amino-9H-purin-9-yl)butanoate has several scientific uses:
Traditional synthesis of methyl 2-(6-amino-9H-purin-9-yl)butanoate relies on nucleophilic displacement reactions between purine derivatives and halogenated ester precursors. A representative approach involves N-9 alkylation of 6-aminopurine (adenine) with methyl 2-bromobutyrate under basic conditions. This reaction typically employs anhydrous dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base at 60-80°C for 12-24 hours [2] [6]. The steric hindrance at the α-carbon of the bromoester necessitates extended reaction times and often yields mixtures of regioisomers due to competing N-3 and N-7 alkylation of the purine ring.
Purification challenges arise from these side products, requiring silica gel chromatography with elution systems such as dichloromethane/methanol (95:5 to 90:10 v/v) [2]. Typical isolated yields range from 35-45%, influenced by the stoichiometric ratio of reactants. A modified pathway utilizes in situ activation of the carboxylic acid moiety via mixed anhydride formation, followed by esterification with diazomethane, though this introduces handling hazards [4].
Table 1: Traditional Synthesis Parameters
Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl 2-bromobutyrate | K₂CO₃ | DMF | 80 | 24 | 38 |
2-Chlorobutyric acid* | DIEA | DMF | 40 | 48 | 42 |
*Followed by CH₂N₂ esterification
Enantioselective synthesis targets the chiral center at the C-2 position of the butanoate side chain. Two predominant strategies exist: (1) chiral pool utilization starting from L- or D-valine derivatives, and (2) catalytic asymmetric alkylation. In the chiral pool approach, (S)-methyl 2-((tert-butoxycarbonyl)amino)butanoate serves as a precursor, where the Boc-protected amino group is displaced by adenine under Mitsunobu conditions (Ph₃P, DIAD) [7]. Subsequent acidolytic deprotection (trifluoroacetic acid) yields the (S)-enantiomer with >98% enantiomeric excess (ee), though epimerization risks necessitate strict temperature control below 0°C during nucleophilic substitution [4] [7].
Catalytic asymmetric hydrogenation of α-acetamidoacrylic esters using Rh(I)-(R,R)-Et-DuPHOS complexes achieves 92% ee for the (R)-enantiomer. However, this method requires additional steps to convert the acetamide group to the purine moiety via transition-metal-catalyzed N-arylation [8]. Enzymatic resolution stands as a complementary technique, where lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of racemic methyl 2-(6-aminopurin-9-yl)butanoate, yielding the (S)-acid and unreacted (R)-ester with 85% ee [4].
Modern catalytic methods enhance regioselectivity and efficiency. Transition-metal catalysis: Palladium-catalyzed Buchwald-Hartwig amination couples 9-chloro-9H-purine-6-amine with methyl 2-aminobutyrate derivatives. XPhos precatalysts enable C-N coupling at 100°C in toluene with yields up to 75% and minimal N-3/N-7 contamination [8]. Peptide coupling reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) mediates direct esterification between 2-(6-aminopurin-9-yl)butanoic acid and methanol in the presence of N-ethyldiisopropylamine (DIEA). This method achieves near-quantitative conversion within 2 hours at 40°C in anhydrous DMF [2].
Flow chemistry systems have been adapted for continuous synthesis, where adenine and methyl 2-bromobutyrate react in a microreactor (residence time: 15 min) at 140°C, improving heat transfer and reducing side products by 22% compared to batch methods [4]. Immobilized lipases (e.g., Pseudomonas fluorescens) catalyze transesterification in supercritical CO₂, eliminating solvent contamination risks while maintaining 90% enzymatic activity over 10 cycles [10].
Table 2: Catalytic Methods Comparison
Method | Catalyst | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C, 12 h | 75 | High regioselectivity |
PyBOP esterification | DIEA/PyBOP | DMF, 40°C, 2 h | 95 | Mild conditions |
Enzymatic transesterification | P. fluorescens lipase | scCO₂, 35°C, 200 bar | 82 | Solvent-free, recyclable |
Structural Analysis and Molecular Characterization
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0